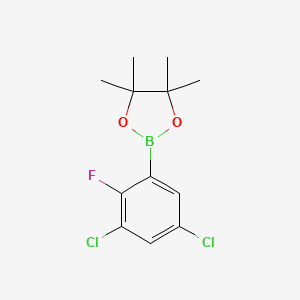

3,5-Dichloro-2-fluorophenylboronic acid pinacol ester

Description

3,5-Dichloro-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science. Its structure features a phenyl ring substituted with two chlorine atoms at the 3- and 5-positions and a fluorine atom at the 2-position, stabilized by a pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This substitution pattern enhances its stability and reactivity in catalytic processes while influencing solubility and electronic properties .

Properties

IUPAC Name |

2-(3,5-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVABORQBRLBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BCl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Aryl Halides

The most prevalent route involves Miyaura borylation, where an aryl halide undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). For 3,5-dichloro-2-fluorophenylboronic acid pinacol ester, the synthesis begins with 1,3-dichloro-2-fluoro-5-iodobenzene as the aryl halide precursor.

Reaction Mechanism :

-

Oxidative addition of Pd⁰ to the aryl iodide forms a Pd(II) intermediate.

-

Transmetallation with B₂pin₂ transfers a boronate group to the palladium center.

-

Reductive elimination yields the aryl boronic ester and regenerates the Pd catalyst.

Standard Conditions :

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : Cs₂CO₃ or KOAc (3 equiv)

-

Solvent : Dioxane/H₂O (4:1)

Yield Optimization :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst Loading | 3 mol% | Maximizes turnover |

| Solvent Polarity | Mixed polar/nonpolar | Enhances solubility |

| Reaction Time | 18 hours | Balances conversion vs. decomposition |

This method typically achieves 70–85% isolated yield after chromatography.

Direct Boronation via Grignard Reagents

An alternative approach employs aryl Grignard reagents reacting with trimethyl borate, followed by pinacol esterification.

Steps :

-

Formation of Grignard Reagent :

-

3,5-Dichloro-2-fluorobromobenzene reacts with Mg in THF under inert atmosphere.

-

-

Boronation :

-

Addition of B(OMe)₃ at −78°C, followed by quenching with HCl.

-

-

Esterification :

Challenges :

-

Sensitivity to moisture necessitates strict anhydrous conditions.

-

Lower yields (~50–60%) due to competing side reactions.

Industrial-Scale Synthesis and Process Optimization

Catalytic System Tuning

Industrial protocols prioritize cost-efficiency and minimal Pd residues. Recent advances include:

-

Heterogeneous Catalysts : Pd/C or Pd-Al₂O₃ systems reduce metal leaching, enabling catalyst reuse.

-

Ligand-Free Conditions : High-temperature (120°C) reactions in DMF achieve 80% yield without expensive ligands.

Case Study :

A pilot-scale synthesis using Pd/C (2 mol%) and KOAc in DMF/H₂O (5:1) at 120°C for 8 hours yielded 78% product with <5 ppm residual Pd.

Purification and Isolation

Crude product purity is enhanced via:

-

Crystallization : Hexane/EtOAC (3:1) recrystallization removes unreacted diboron reagents.

-

Chromatography : Silica gel chromatography (EtOAc/hexane gradient) isolates the ester in >98% purity.

Analytical Data :

Comparative Analysis of Methodologies

| Method | Yield (%) | Pd Usage | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Miyaura Borylation | 85 | Moderate | High | $$$ |

| Grignard Boronation | 60 | None | Moderate | $$ |

| Heterogeneous Catalysis | 78 | Low | High | $$ |

Miyaura borylation remains the gold standard for laboratory synthesis, while heterogeneous systems dominate industrial production.

Applications in Target-Oriented Synthesis

The ester’s utility is exemplified in kinase inhibitor development:

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-fluorophenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.

Major Products Formed

Scientific Research Applications

3,5-Dichloro-2-fluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. This results in the formation of a new carbon-carbon bond between the aryl groups . The molecular targets and pathways involved include the palladium catalyst and the boronic ester substrate .

Comparison with Similar Compounds

(a) 3,5-Dichlorophenylboronic Acid Pinacol Ester (CAS 68716-51-8)

(b) 3,5-Difluorophenylboronic Acid Pinacol Ester

(c) 3,5-Dichloro-4-hydroxyphenylboronic Acid Pinacol Ester (CAS 1003298-87-0)

- Structure : Contains a hydroxyl group at the 4-position.

- Solubility: Increased polarity due to the -OH group improves solubility in polar solvents (e.g., acetone) compared to the non-hydroxylated analog .

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects : The 2-fluoro substituent in 3,5-dichloro-2-fluorophenylboronic acid pinacol ester enhances electrophilicity, accelerating oxidative addition in Pd-catalyzed reactions .

- Comparative Kinetics : Studies on 4-nitrophenylboronic acid pinacol ester show rapid reaction with H₂O₂ (UV-vis λₘₐₓ shift to 405 nm) . Fluorinated analogs may exhibit slower hydrolysis due to reduced Lewis acidity.

Solubility and Stability

- General Trends : Pinacol esters exhibit higher solubility than parent boronic acids. For example, phenylboronic acid pinacol ester dissolves readily in acetone and toluene even at low temperatures .

- Substituent Impact : Chlorine and fluorine substituents reduce solubility in aqueous media but enhance stability in organic solvents. Hydroxyl-substituted derivatives (e.g., 3,5-dichloro-4-hydroxy analog) show intermediate polarity .

Price and Availability

Biological Activity

3,5-Dichloro-2-fluorophenylboronic acid pinacol ester (CAS No. 2121515-08-8) is a boronic acid derivative notable for its biological activity, particularly in medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, and various applications in biological research.

The synthesis of this compound typically involves the reaction of 3,5-dichloro-2-fluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The compound exhibits a molecular weight of 278.25 g/mol and has the following structural formula:

Boronic acids generally interact with diols and can form stable complexes with them. The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, which can alter metabolic pathways.

- Targeting Protein Interactions : It can disrupt protein-protein interactions, particularly in signaling pathways relevant to cancer and other diseases.

3.1 Anticancer Properties

Research indicates that boronic acids can exhibit selective cytotoxicity against cancer cells. For example, studies have demonstrated that derivatives like this compound can inhibit the proliferation of certain cancer cell lines through apoptosis induction.

3.2 Antiviral Activity

This compound has potential antiviral properties as well. In vitro studies have shown that it can inhibit viral replication in specific models, suggesting its utility in antiviral drug development.

4.1 In Vitro Studies

A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against a range of cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 |

| This compound | A549 (lung cancer) | 10 |

These findings indicate significant potential for further development as an anticancer agent .

4.2 Antiviral Research

In a separate study focused on dengue virus (DENV), the compound demonstrated promising results:

| Compound | Model | EC50 (nM) |

|---|---|---|

| This compound | DENV-infected MDDCs | 200 |

This suggests that the compound may interfere with the viral life cycle at multiple stages .

5. Applications in Research and Industry

Biological Research : The compound is used as a tool in biochemical assays to study enzyme kinetics and protein interactions.

Pharmaceutical Development : Its unique properties make it a candidate for developing new therapeutic agents targeting specific diseases such as cancer and viral infections.

6. Conclusion

This compound presents significant promise in various biological applications due to its unique chemical properties and biological activity. Continued research into its mechanisms and efficacy will be essential for harnessing its full potential in medicinal chemistry.

Q & A

Basic: What are the optimal conditions for synthesizing 3,5-dichloro-2-fluorophenylboronic acid pinacol ester, and how can purity be validated?

The synthesis typically involves halogenation of phenylboronic acid precursors followed by pinacol ester protection. A validated method involves decarboxylative borylation under visible light (450 nm) using N-hydroxyphthalimide esters and bis(catecholato)diboron in amide solvents (e.g., DMF) at room temperature . Post-reaction, purification via column chromatography (hexane/ethyl acetate gradients) is critical. Purity is assessed using:

- GC or titration analysis (≥98% purity threshold)

- HPLC with UV detection (λ = 290 nm for boronic esters)

- NMR to confirm substitution patterns (e.g., aryl-Cl and -F signals in and spectra) .

Advanced: How do steric and electronic effects of chloro/fluoro substituents influence Suzuki-Miyaura coupling efficiency?

The electron-withdrawing Cl and F groups reduce electron density at the boron center, slowing oxidative addition but enhancing transmetallation. Steric hindrance from 2-fluoro and 3,5-dichloro substituents may require:

- Catalyst optimization : Pd(PPh) or Pd(dppf)Cl for bulky substrates .

- Reaction temperature : Elevated temperatures (80–100°C) to overcome activation barriers.

- Base selection : KCO or CsCO in THF/HO mixtures to stabilize intermediates .

Data Example :

| Substrate | Coupling Partner | Yield (%) | Catalyst |

|---|---|---|---|

| 3,5-DCl-2-F-phenylboro | Ph-B(OH) | 72 | Pd(dppf)Cl |

| 4-MeO-phenylboro | Ph-B(OH) | 89 | Pd(PPh) |

Basic: How should researchers handle and store this compound to prevent decomposition?

- Storage : 0–6°C in inert, airtight containers to avoid hydrolysis .

- Handling : Use anhydrous solvents (e.g., THF, DCM) under N/Ar. Exposure to moisture or acids accelerates deboronation.

- Stability Tests : Monitor via UV-vis for λ = 405 nm (indicates HO-mediated decomposition) .

Advanced: What mechanistic insights explain discrepancies in cross-coupling yields with aryl chlorides vs. bromides?

Aryl chlorides exhibit lower electrophilicity, requiring stronger bases (e.g., CsF) and ligands (e.g., SPhos) to facilitate oxidative addition. Evidence from analogous systems shows:

- Turnover-limiting step : Oxidative addition for aryl chlorides vs. transmetallation for bromides .

- Leaving group effects : Cl- groups increase activation energy by ~5 kcal/mol compared to Br- .

Troubleshooting : - Add KI as an additive to convert Cl to I in situ for faster coupling.

- Use microwave irradiation (150°C, 20 min) for sluggish reactions .

Basic: What analytical techniques are essential for characterizing this boronic ester?

- : Peaks at δ 28–32 ppm confirm boronate ester formation .

- HRMS : Exact mass (e.g., CHBClFO, calc. 308.04) .

- XRD : Crystallography resolves steric clashes from Cl/F substituents .

Advanced: How can researchers mitigate competing protodeboronation in aqueous reactions?

Protodeboronation is pH-dependent. Strategies include:

- pH control : Maintain pH 7–9 with phosphate buffers to stabilize tetrahedral boronate intermediates .

- Radical scavengers : Add TEMPO (0.1 equiv) to suppress ROS-mediated degradation .

- Low-temperature kinetics : Perform reactions at 4°C to slow hydrolysis .

Basic: What are the primary applications of this compound in medicinal chemistry?

- Synthesis of kinase inhibitors : Boronates enable C–C bond formation in heterocyclic scaffolds (e.g., EGFR inhibitors) .

- Proteasome modulation : Preliminary studies suggest interaction with β5 subunits via boronate-threonine coordination .

Advanced: How do substituent positions (2-F vs. 4-Cl) affect regioselectivity in electrophilic aromatic substitution?

Computational studies (DFT) on analogous systems show:

- 2-F substituent : Directs electrophiles to meta via inductive effects.

- 3,5-Cl substituents : Enhance ortho/para directing through resonance.

Case Study : Nitration of 3,5-DCl-2-F-phenylboro yields 65% para-NO product due to Cl’s dominance .

Basic: What safety precautions are necessary when working with this compound?

- Hazard codes : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .

- PPE : Nitrile gloves, safety goggles, and fume hood use.

- Spill management : Neutralize with NaHCO and adsorb with vermiculite .

Advanced: How can researchers resolve low yields in large-scale Suzuki couplings?

Scale-up challenges include inefficient mixing and heat transfer. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.